Cas no 258332-56-8 (2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid)

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid
- 2-[9H-Fluoren-9-ylmethoxycarbonyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]amino]acetic acid
- N-Fmoc-(4-(tert-butoxy)phenethyl)glycine
- 2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid
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- MDL: MFCD31580028
- インチ: 1S/C29H31NO5/c1-29(2,3)35-21-14-12-20(13-15-21)16-17-30(18-27(31)32)28(33)34-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26H,16-19H2,1-3H3,(H,31,32)
- InChIKey: LZLFEJRTKMYGTQ-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)CCC1C=CC(=CC=1)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 688
- トポロジー分子極性表面積: 76.1
2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22847252-0.25g |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid |
258332-56-8 | 95% | 0.25g |
$743.0 | 2024-06-20 | |
Aaron | AR025GQ7-100mg |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |
258332-56-8 | 95% | 100mg |
$738.00 | 2025-02-15 | |
1PlusChem | 1P025GHV-5g |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |
258332-56-8 | 90% | 5g |
$5438.00 | 2023-12-18 | |
Enamine | EN300-22847252-10g |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid |
258332-56-8 | 90% | 10g |
$6450.0 | 2023-09-15 | |
Enamine | EN300-22847252-5g |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid |
258332-56-8 | 90% | 5g |
$4349.0 | 2023-09-15 | |
abcr | AB597501-1g |
Fmoc-L-Cycloheptyl-Ala; . |
258332-56-8 | 1g |
€488.30 | 2024-07-19 | ||
1PlusChem | 1P025GHV-50mg |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |
258332-56-8 | 90% | 50mg |
$491.00 | 2023-12-18 | |
1PlusChem | 1P025GHV-2.5g |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |
258332-56-8 | 90% | 2.5g |
$3696.00 | 2023-12-18 | |
1PlusChem | 1P025GHV-10g |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |
258332-56-8 | 90% | 10g |
$8034.00 | 2023-12-18 | |
1PlusChem | 1P025GHV-250mg |
2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |
258332-56-8 | 90% | 250mg |
$981.00 | 2023-12-18 |
2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acidに関する追加情報
2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic Acid: A Comprehensive Overview
The compound 2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid, identified by the CAS number 258332-56-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. Its synthesis and properties have been extensively studied in recent years, making it a focal point in both academic and industrial research.
The molecular structure of this compound is particularly noteworthy due to the presence of the Fmoc group, which is widely used as a protective group in peptide synthesis. This group plays a critical role in controlling the reactivity of the amine functional group during chemical reactions. Recent studies have highlighted the importance of such protecting groups in improving the efficiency and specificity of peptide synthesis, particularly in the context of drug discovery and development.
The tert-butoxy substituent attached to the aromatic ring further enhances the compound's stability and solubility properties. This substituent has been shown to influence the electronic and steric properties of the molecule, making it more versatile for use in various chemical reactions. Researchers have also explored the potential of this compound as a building block for constructing larger biomolecules, such as peptides and proteins, due to its compatibility with standard coupling reactions.
In terms of applications, this compound has demonstrated promising results in the field of medicinal chemistry. Its ability to act as a precursor for bioactive molecules has been extensively documented in recent literature. For instance, studies have shown that derivatives of this compound can exhibit potent inhibitory activity against key enzymes involved in disease pathways, such as kinases and proteases. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the installation of the Fmoc group, which requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in catalytic methods and green chemistry have also been applied to improve the efficiency of its synthesis, reducing waste and environmental impact.
From an analytical perspective, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound's structure and purity. These methods provide valuable insights into its molecular composition and stability under various conditions, which are essential for its application in downstream processes.
In conclusion, 2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid represents a significant advancement in organic chemistry, offering unique properties that make it invaluable for both research and industrial applications. As ongoing studies continue to uncover new insights into its structure-function relationships, this compound is poised to play an increasingly important role in the development of innovative chemical products and therapeutic agents.
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